Cas no 123184-16-7 (4-ethylhex-1-en-3-one)

4-ethylhex-1-en-3-one 化学的及び物理的性質
名前と識別子
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- 1-Hexen-3-one, 4-ethyl-
- 4-ethylhex-1-en-3-one
- DTXSID00727886
- EN300-1842710
- 123184-16-7
- SCHEMBL812136
-
- インチ: InChI=1S/C8H14O/c1-4-7(5-2)8(9)6-3/h6-7H,3-5H2,1-2H3
- InChIKey: MPOILDLJWJPUHA-UHFFFAOYSA-N
- SMILES: CCC(CC)C(=O)C=C
計算された属性
- 精确分子量: 126.10452
- 同位素质量: 126.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 4
- 複雑さ: 101
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
4-ethylhex-1-en-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842710-0.25g |
4-ethylhex-1-en-3-one |
123184-16-7 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1842710-0.1g |
4-ethylhex-1-en-3-one |
123184-16-7 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1842710-5g |
4-ethylhex-1-en-3-one |
123184-16-7 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1842710-1.0g |
4-ethylhex-1-en-3-one |
123184-16-7 | 1g |
$1100.0 | 2023-06-01 | ||
Enamine | EN300-1842710-10.0g |
4-ethylhex-1-en-3-one |
123184-16-7 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1842710-0.05g |
4-ethylhex-1-en-3-one |
123184-16-7 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1842710-2.5g |
4-ethylhex-1-en-3-one |
123184-16-7 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1842710-5.0g |
4-ethylhex-1-en-3-one |
123184-16-7 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1842710-0.5g |
4-ethylhex-1-en-3-one |
123184-16-7 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1842710-1g |
4-ethylhex-1-en-3-one |
123184-16-7 | 1g |
$770.0 | 2023-09-19 |
4-ethylhex-1-en-3-one 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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2. Back matter
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
4-ethylhex-1-en-3-oneに関する追加情報
4-Ethylhex-1-en-3-one: A Comprehensive Overview
The compound 4-Ethylhex-1-en-3-one, identified by the CAS number 123184-16-7, is a fascinating organic molecule with a diverse range of applications. This compound belongs to the class of ketones, specifically a substituted cyclohexenone derivative. Its structure features a six-membered ring with a ketone group at position 3 and an ethyl substituent at position 4, along with a double bond between positions 1 and 2. This unique arrangement imparts distinctive chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the potential of 4-Ethylhex-1-en-3-one in the development of bioactive compounds. Researchers have explored its role as a precursor in the synthesis of complex natural products, such as terpenoids and steroids. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated how this compound can be used as an intermediate in the total synthesis of certain diterpenes, showcasing its versatility in organic synthesis.
In terms of physical properties, 4-Ethylhex-1-en-3-one exhibits a melting point of approximately 55°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's stability under thermal and oxidative conditions has also been extensively studied, with findings indicating moderate stability that can be enhanced through specific synthetic modifications.
The synthesis of 4-Ethylhex-1-en-3-one typically involves either aldol condensation reactions or Michael addition strategies. A notable advancement in its synthesis was reported in a 2022 paper in Organic Letters, where researchers developed a catalytic enantioselective method to produce this compound with high optical purity. This breakthrough has significant implications for its use in asymmetric catalysis and chiral drug development.
In the field of materials science, 4-Ethylhex-1-en-3-one has been investigated as a building block for the creation of advanced polymers and coatings. Its ability to undergo polymerization under specific conditions has led to its incorporation into high-performance materials used in aerospace and automotive industries. Furthermore, its role as a stabilizer in certain polymer formulations has been documented in recent patents, underscoring its practical applications.
The biological activity of 4-Ethylhex-1-en-3-one is another area of active research. Studies have shown that this compound exhibits moderate anti-inflammatory properties, making it a potential candidate for drug development. Additionally, it has been tested as an inhibitor of certain enzymes involved in metabolic pathways, with promising results reported in preclinical models.
In conclusion, 4-Ethylhex-1-en-3-one, CAS number 123184-16-7, is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as an important molecule for future research and industrial exploitation.
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